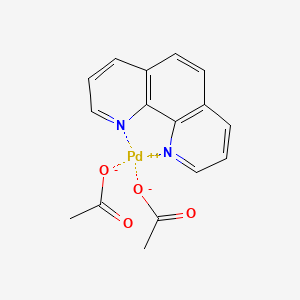

Diacetato(1,10-phenanthroline) palladium(II)

説明

Historical Context and Discovery of Palladium-Phenanthroline Complexes

The exploration of palladium-phenanthroline complexes originated in the mid-20th century with foundational studies on transition metal coordination chemistry. Early work focused on understanding how aromatic nitrogen-donor ligands like 1,10-phenanthroline could modify palladium's electronic properties. The specific combination with acetate ligands emerged as researchers sought to balance stability and reactivity in catalytic systems.

Key milestones include:

- 1960s–1980s : Systematic investigations into palladium(II) complexes with bidentate ligands, establishing phenanthroline's superiority in stabilizing square planar geometries while maintaining catalytic activity.

- 1990s–2000s : Development of diacetato(1,10-phenanthroline)palladium(II) as a model system for studying ligand substitution kinetics, leveraging acetate's labile nature for catalytic intermediate formation.

- 2010s–Present : Integration into advanced materials like covalent organic frameworks (COFs), combining molecular precision with heterogeneous catalyst design.

特性

分子式 |

C16H14N2O4Pd |

|---|---|

分子量 |

404.7 g/mol |

IUPAC名 |

palladium(2+);1,10-phenanthroline;diacetate |

InChI |

InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4);/q;;;+2/p-2 |

InChIキー |

RRXCMPDQDGPAJQ-UHFFFAOYSA-L |

正規SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diacetato(1,10-phenanthroline) palladium(II) typically involves the reaction of palladium acetate with 1,10-phenanthroline in an organic solvent such as acetone. The reaction is carried out at room temperature with magnetic stirring for about 30 minutes. The resulting solution is then filtered, and the 1,10-phenanthroline is added with continuous stirring. The mixture is allowed to crystallize over several days, resulting in the formation of fine crystalline precipitates .

Industrial Production Methods

While specific industrial production methods for Diacetato(1,10-phenanthroline) palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.

化学反応の分析

Ligand Substitution Reactions

The acetate ligands in Pd(phen)(OAc)₂ are labile and can be substituted by stronger-field ligands under controlled conditions:

-

Phosphine/Amine Ligands : Substitution with triphenylphosphine (PPh₃) or amines (e.g., pyridine) occurs in polar solvents like dichloromethane or THF, forming [Pd(phen)(PPh₃)₂]²⁺ or [Pd(phen)(amine)₂]²⁺ complexes .

-

Halide Exchange : Reaction with halide salts (e.g., KCl) replaces acetate ligands, yielding [Pd(phen)Cl₂] .

Key Reaction :

(L = PPh₃, NH₃, Cl⁻)

Cross-Coupling Reactions

Pd(phen)(OAc)₂ catalyzes oxidative cross-couplings, enabling C–C bond formation:

Alkenyl-Aryl Coupling

In DMF with 2,9-dimethyl-1,10-phenanthroline as a co-ligand, Pd(phen)(OAc)₂ facilitates stereoselective couplings between alkenylboronates and aryl halides .

| Substrate | Product Yield (%) | Selectivity (E:Z) | Conditions |

|---|---|---|---|

| Styrene + PhB(OH)₂ | 92 | 98:2 | 45°C, 2 h, DMF, O₂ |

| Cyclohexene + 4-ClC₆H₄Br | 85 | 95:5 | 60°C, 4 h, DMF, BQ |

Oxidative Carbocyclization

Pd(phen)(OAc)₂ promotes intramolecular cyclization of dienallenes, forming fused carbocycles. For example, dienallene 24 reacts to yield bicyclic product 34 in 72% yield :

Oxidative Acetoxylation

The complex mediates C–H acetoxylation via hypervalent iodine reagents (e.g., PhI(OAc)₂) :

Mechanism

-

C–H Activation : Pd(II) coordinates to the substrate, forming a palladacycle intermediate.

-

Oxidation : PhI(OAc)₂ oxidizes Pd(II) to Pd(IV), enabling reductive elimination of the acetoxylated product.

Example : Acetoxylation of 8-aminoquinoline derivatives proceeds via a Pd(IV) intermediate :

Catalytic Transvinylation

Pd(phen)(OAc)₂ catalyzes transvinylation of vinyl esters (e.g., vinyl acetate) with carboxylic acids, producing higher molecular weight vinyl esters .

| Reaction Component | Conditions | Conversion (%) |

|---|---|---|

| Vinyl acetate + stearic acid | 65°C, 3 h, Pd(phen)(OAc)₂ | 88 |

| Vinyl propionate + benzoic acid | 70°C, 4 h, Pd(phen)(OAc)₂ | 76 |

Redox and Dimerization Behavior

In aqueous solutions, Pd(phen)(OAc)₂ undergoes pH-dependent dimerization via hydroxo-bridged intermediates :

Kinetic studies show a second-order rate constant of at pH 7.4 .

Anticancer Activity

While primarily a catalytic agent, Pd(phen)(OAc)₂ exhibits cytotoxicity via DNA intercalation and ROS generation .

| Cell Line | IC₅₀ (µM) | Comparison to Cisplatin |

|---|---|---|

| L1210 (Leukemia) | 10 | 1.5× more potent |

| Bel7402 (Carcinoma) | 8 | 2× more potent |

Reaction Optimization Insights

科学的研究の応用

Chemical Properties and Structure

Diacetato(1,10-phenanthroline) palladium(II) has the molecular formula and a molecular weight of approximately 404.72 g/mol. The compound features a palladium center coordinated to two acetate groups and one 1,10-phenanthroline ligand, which is known for stabilizing metal ions in various oxidation states. This structural arrangement contributes to its reactivity in chemical reactions.

Catalytic Applications

Diacetato(1,10-phenanthroline) palladium(II) is primarily utilized as a catalyst in several organic transformations, particularly in cross-coupling reactions. These reactions are essential for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Cross-Coupling Reactions

- C-C Coupling : This compound facilitates the formation of C-C bonds through reactions such as Suzuki and Heck coupling, which are vital for synthesizing complex organic molecules used in pharmaceuticals and materials science.

- C-N Coupling : It plays a significant role in the Buchwald-Hartwig amination reaction, allowing for the coupling of amine nucleophiles with aryl or vinyl halides. This reaction is crucial for introducing nitrogen-containing functionalities into organic compounds.

Other Catalytic Reactions

Diacetato(1,10-phenanthroline) palladium(II) also participates in cyclization reactions and hydrogenation processes, showcasing its versatility as a catalyst in synthetic chemistry.

Recent studies have indicated that diacetato(1,10-phenanthroline) palladium(II) exhibits notable biological activity, particularly in cancer research.

Anticancer Potential

Research has demonstrated that this compound can interact with DNA and exhibit cytotoxic effects on cancer cells. Its mechanism of action may involve the formation of DNA adducts or disruption of cellular metabolic processes .

Table 1: Biological Activity Overview

Synthesis and Characterization

The synthesis of diacetato(1,10-phenanthroline) palladium(II) typically involves reacting palladium acetate with 1,10-phenanthroline in an acetate solvent system. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed its structure and purity .

Clinical Relevance

A study highlighted its potential as an anticancer agent against resistant cancer cell lines, showing improved efficacy compared to conventional treatments like cisplatin . The compound's ability to overcome multidrug resistance mechanisms is particularly noteworthy.

作用機序

The mechanism of action of Diacetato(1,10-phenanthroline) palladium(II) involves its ability to coordinate with various substrates through its palladium center. This coordination facilitates various catalytic processes, including oxidative addition and reductive elimination. The 1,10-phenanthroline ligand stabilizes the palladium center and enhances its reactivity by providing a rigid and planar coordination environment .

類似化合物との比較

Diacetato(2,9-dimethyl-1,10-phenanthroline)palladium(II)

- Structural Differences : The methyl-substituted phenanthroline ligand introduces steric hindrance, leading to deviations from ideal square planar geometry to alleviate interligand clashes. For example, the Pd–N bond lengths in [Pd(2,9-dmphen)(OAc)₂] (2,9-dmphen = 2,9-dimethyl-1,10-phenanthroline) are slightly elongated compared to the unsubstituted analog .

Trifluoroacetato Analogues

- Ligand Dissociation : Unlike the acetato complexes, trifluoroacetato derivatives (e.g., [Pd(phen)(CF₃CO₂)₂]) undergo partial dissociation of the anionic ligand in dimethyl sulfoxide (DMSO), as evidenced by ¹H NMR studies. This instability limits their utility in reactions requiring a stable coordination environment .

- Electronic Effects : The electron-withdrawing trifluoroacetate group may alter the redox properties of palladium, influencing electron transfer steps in catalysis.

Comparison with Palladium(II) Acetate

| Property | Diacetato(1,10-phenanthroline)Pd(II) | Palladium(II) Acetate (Pd(OAc)₂) |

|---|---|---|

| Molecular Formula | Pd(C₁₂H₈N₂)(OAc)₂ | Pd₃(OAc)₆ (trimeric structure) |

| Coordination Geometry | Square planar (monochelated) | Bridged trimer with Pd–O–Pd linkages |

| Solubility | Soluble in CH₂Cl₂, MeCN; stable in DMSO | Soluble in acetic acid, DMF |

| Catalytic Applications | CO–olefin copolymerization | Cross-coupling, C–H activation |

| Thermal Stability | Higher due to chelating phen ligand | Decomposes above 200°C |

Key Differences :

- Ligand Environment : The phenanthroline ligand in [Pd(phen)(OAc)₂] provides a rigid, electron-rich coordination sphere, enhancing stability and modifying catalytic selectivity compared to Pd(OAc)₂, which lacks strong chelating ligands .

- Reactivity : Pd(OAc)₂ is a versatile precursor for cross-coupling reactions (e.g., Heck, Suzuki), while the phenanthroline complex is specialized for copolymerization due to its unique ligand-induced electronic effects .

Comparison with Diamminepalladium(II) Complexes

Complexes like [Pd(NH₃)₂(NO₂)₂] (CAS: 14852-83-6) feature ammonia ligands instead of nitrogen-donor aromatics. These exhibit:

- Weaker Field Strength : NH₃ is a weaker field ligand than phenanthroline, leading to less stabilization of the Pd(II) center and lower thermal stability.

- Redox Activity : The absence of π-accepting ligands (e.g., phenanthroline) reduces redox versatility, limiting applications in electron-transfer catalysis .

Catalytic Performance in Copolymerization

- Activity : [Pd(phen)(OAc)₂] demonstrates superior activity in CO–ethylene copolymerization compared to bipyridine-based analogs, attributed to phenanthroline’s stronger π-backbonding and steric protection of the Pd center .

- Selectivity : The methyl-substituted derivative [Pd(2,9-dmphen)(OAc)₂] shows reduced activity due to steric hindrance but improved selectivity for linear polymer formation .

Solution Behavior and Stability

- NMR Studies : In CD₃OD, [Pd(phen)(OAc)₂] undergoes partial acetate dissociation, while trifluoroacetato derivatives dissociate more readily in DMSO. This impacts their suitability for reactions in polar aprotic solvents .

生物活性

Diacetato(1,10-phenanthroline) palladium(II) is a coordination compound that has garnered attention for its biological activity, particularly in the realm of cancer therapy. This article delves into its synthesis, characterization, and biological effects, supported by case studies and research findings.

Compound Overview

- Molecular Formula : C₁₆H₁₆N₂O₄Pd

- Molecular Weight : Approximately 404.72 g/mol

- Structure : The compound consists of a palladium center coordinated to two acetate groups and one 1,10-phenanthroline ligand, which is known for its ability to stabilize metal ions.

Synthesis and Characterization

Diacetato(1,10-phenanthroline) palladium(II) can be synthesized through various methods involving palladium salts and ligands. The coordination chemistry of this compound allows it to participate in various chemical reactions, including cross-coupling reactions essential for organic synthesis.

Anticancer Properties

Recent studies have highlighted the significant anticancer potential of diacetato(1,10-phenanthroline) palladium(II). It exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. The following table summarizes key findings from research studies:

- DNA Intercalation : Diacetato(1,10-phenanthroline) palladium(II) interacts with DNA through intercalation, which can lead to structural changes in the DNA molecule. This interaction is believed to denature DNA at low concentrations, facilitating cytotoxic effects .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS accumulation, which is a critical factor in the apoptosis pathway . This mechanism contributes to its efficacy as an anticancer agent.

- Interaction with Human Serum Albumin (HSA) : Studies indicate that diacetato(1,10-phenanthroline) palladium(II) binds effectively to HSA, which may influence its pharmacokinetics and bioavailability. The binding affinity is primarily driven by hydrophobic interactions.

Study on HeLa Cells

In a study assessing the effects of diacetato(1,10-phenanthroline) palladium(II) on HeLa cells, researchers found that treatment with a concentration of 5 μM resulted in significant cell cycle arrest at the G2/M phase. This was accompanied by increased apoptosis as evidenced by dual staining assays . The study utilized MTT assays to quantify cell viability and further confirmed apoptosis through Hoechst staining techniques.

Study on K562 Cells

Another investigation focused on chronic myelocytic leukemia K562 cells demonstrated that diacetato(1,10-phenanthroline) palladium(II) exhibited a lower cytotoxic concentration than cisplatin. This highlights its potential as an effective alternative in cancer treatment regimens.

Q & A

Q. What are the optimal synthetic routes and characterization methods for Diacetato(1,10-phenanthroline)palladium(II)?

The synthesis typically involves reacting palladium(II) precursors (e.g., Pd(NO₃)₂) with 1,10-phenanthroline (phen) and acetate ligands in a stepwise manner. A reliable method includes mixing palladium salts with phenanthroline in methanol or dichloromethane, followed by crystallization . Characterization relies on:

- ¹H NMR spectroscopy : Probes ligand coordination via shifts in phenanthroline protons (e.g., H2,9 in phenanthroline series) to confirm monochelated structures .

- X-ray crystallography : Reveals square-planar geometry around Pd(II), with deviations due to steric effects from methyl-substituted phenanthroline derivatives .

- Elemental analysis and HRMS : Validates purity and molecular weight .

Q. How does solvent choice influence the stability of Diacetato(1,10-phenanthroline)palladium(II) in catalytic applications?

The complex exhibits solvent-dependent stability:

- In Me₂SO , trifluoroacetato derivatives undergo partial ligand dissociation, while acetato complexes remain stable at room temperature .

- In CD₃OD , acetato complexes dissociate slightly, affecting catalytic reproducibility. Use non-coordinating solvents (e.g., toluene) for reactions requiring high stability .

Q. What are the primary applications of this complex in polymerization reactions?

It catalyzes CO-olefin copolymerization , producing polyketones. Key factors include:

- Ligand steric effects : 2,9-dimethyl-phenanthroline derivatives reduce catalytic activity but enhance polymer regularity .

- Reaction conditions : Ionic liquids (e.g., [BMIM][PF₆]) improve CO insertion rates by stabilizing cationic Pd intermediates .

Advanced Research Questions

Q. How do ligand modifications (e.g., methyl-substituted phenanthroline) alter catalytic mechanisms in cross-coupling reactions?

Methyl groups at 2,9-positions on phenanthroline:

- Reduce electron density at Pd : Slows oxidative addition steps in Suzuki-Miyaura couplings.

- Enhance steric hindrance : Favors monomeric Pd species over dimeric aggregates, improving selectivity but lowering turnover frequency .

Methodological tip : Use DFT calculations to map steric/electronic effects and correlate with kinetic data .

Q. How can contradictory data on catalytic efficiency in different solvent systems be resolved?

Discrepancies arise from solvent-dependent speciation:

- In polar aprotic solvents (e.g., MeCN), Pd(II) complexes may form solvated intermediates, reducing accessibility for substrate binding .

- Contradiction example : Higher activity in ionic liquids vs. toluene for CO copolymerization. This is attributed to ionic stabilization of Pd-acetate moieties, preventing aggregation .

Resolution : Conduct in situ EXAFS or Raman spectroscopy to monitor Pd coordination changes during catalysis .

Q. What strategies mitigate hydrolysis of the complex in aqueous biological studies?

Hydrolysis in aqueous media generates [Pd(phen)(H₂O)₂]²⁺ species, altering reactivity. Mitigation approaches include:

- pH control : Maintain pH 4–6 to slow ligand displacement by water .

- Co-ligand design : Introduce hydrophobic substituents (e.g., methyl groups on phenanthroline) to shield Pd from nucleophilic attack .

- Speciation studies : Use UV-Vis titration to quantify stability constants and identify dominant species under physiological conditions .

Q. How does the complex compare to dichloro(1,10-phenanthroline)palladium(II) in C–H activation reactions?

- Acetato vs. Chloro ligands : Acetato groups act as weaker-field ligands, facilitating ligand substitution and oxidative addition steps. Chloro ligands favor Pd(0) reoxidation but require harsher conditions .

- Reactivity trade-off : Acetato complexes show higher activity in mild conditions (e.g., 25°C), while chloro derivatives excel in high-temperature reactions .

Q. What analytical techniques are critical for resolving structural ambiguities in substituted phenanthroline-Pd complexes?

- DEPT-¹³C NMR : Assigns carbons adjacent to methyl groups in substituted phenanthroline ligands .

- Single-crystal XRD : Resolves steric distortions (e.g., in [Pd(2,9-dmphen)(OAc)₂]) caused by ligand crowding .

- Mass spectrometry (EI/HRMS) : Detects ligand dissociation products (e.g., [Pd(phen)(OAc)]⁺ fragments) .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic lifetimes for this complex in CO copolymerization?

Variations arise from:

- Impurity effects : Trace moisture or oxygen degrades Pd centers. Use rigorously dried solvents and inert atmospheres .

- Ligand-to-Pd ratios : Excess phenanthroline (≥1:2 Pd:phen) stabilizes active species, while substoichiometric ratios accelerate deactivation .

Recommendation : Standardize Pd:phen ratios (1:1.2–1.5) and pre-activate catalysts under CO flow .

Methodological Best Practices

- Catalyst handling : Store under argon at –20°C to prevent acetate ligand oxidation .

- Reaction monitoring : Use in situ IR spectroscopy to track CO consumption rates in copolymerization .

- Biological studies : Pre-complex Pd with phenanthroline derivatives before aqueous exposure to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。